

1-(Benzylamino)-2-methylbutan-2-ol CAS number and identifiers

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Compound of Interest

Compound Name: 1-(Benzylamino)-2-methylbutan-2-ol

Cat. No.: B1372252

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In-Depth Technical Guide: 1-(Benzylamino)-2-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(Benzylamino)-2-methylbutan-2-ol**, a substituted amino alcohol of interest in chemical and pharmacological research. Due to the limited availability of a registered CAS number for this specific compound, this guide also furnishes information on its key precursor and outlines a plausible synthetic pathway.

Chemical Identifiers and Properties

While a specific CAS number for **1-(Benzylamino)-2-methylbutan-2-ol** is not consistently reported in major chemical databases, key identifiers for the compound and its essential precursor, 1-amino-2-methylbutan-2-ol, are detailed below.

Table 1: Chemical Identifiers

Identifier	1-(Benzylamino)-2-methylbutan-2-ol	1-Amino-2-methylbutan-2-ol
IUPAC Name	1-(Benzylamino)-2-methylbutan-2-ol	1-Amino-2-methylbutan-2-ol[1]
Synonyms	N-Benzyl-2-amino-2-methyl-1-butanol	2-Methyl-1-amino-2-butanol
CAS Number	Not consistently available	51411-49-5[1]
Molecular Formula	C ₁₂ H ₁₉ NO[2]	C ₅ H ₁₃ NO[1]
Molecular Weight	193.29 g/mol [2]	103.16 g/mol [1]
Canonical SMILES	CCC(C)(O)CNCc1ccccc1	CCC(C)(CN)O[1]
InChI Key	Not consistently available	LHYVEOGDJNQNEW-UHFFFAOYSA-N[1]
PubChem CID	34179702 ((2S)-isomer)[2]	3016656[1]

Note: The PubChem entry for **1-(Benzylamino)-2-methylbutan-2-ol** corresponds to the (2S)-stereoisomer. Properties for the racemic mixture may vary.

Proposed Synthesis: Experimental Protocol

A plausible and efficient method for the synthesis of **1-(Benzylamino)-2-methylbutan-2-ol** is via reductive amination of benzaldehyde with 1-amino-2-methylbutan-2-ol. This two-step, one-pot synthesis involves the formation of a Schiff base intermediate, which is subsequently reduced to the desired secondary amine.

Materials:

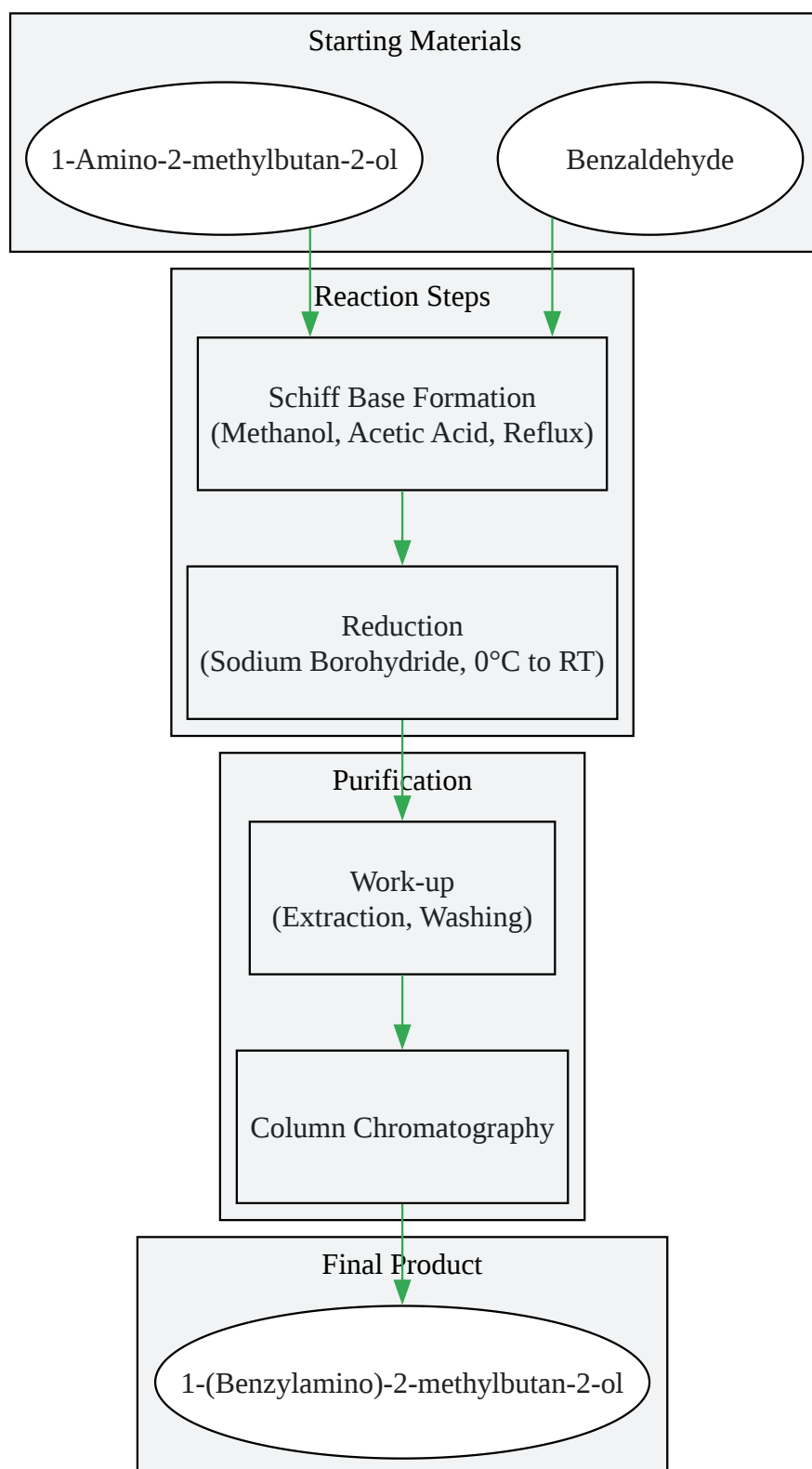
- 1-Amino-2-methylbutan-2-ol (CAS: 51411-49-5)
- Benzaldehyde
- Methanol (anhydrous)
- Sodium borohydride (NaBH₄)

- Glacial acetic acid (catalyst)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Schiff Base Formation:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-amino-2-methylbutan-2-ol (1.0 eq) in anhydrous methanol. Add a catalytic amount of glacial acetic acid. To this solution, add benzaldehyde (1.0 eq) dropwise at room temperature. The reaction mixture is then stirred at reflux for 2-4 hours to facilitate the formation of the imine (Schiff base). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Reduction:** After the formation of the Schiff base is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.
- **Work-up and Isolation:** Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude **1-(Benzylamino)-2-methylbutan-2-ol** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Diagram 1: Synthetic Workflow



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Caption: Proposed synthetic workflow for **1-(Benzylamino)-2-methylbutan-2-ol**.

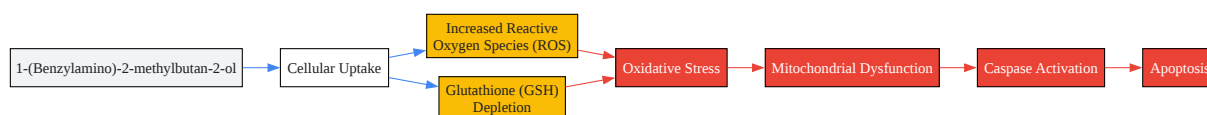
Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of **1-(Benzylamino)-2-methylbutan-2-ol** are limited, the broader class of amino alcohols exhibits a wide range of pharmacological properties, including antimicrobial, antifungal, and cytotoxic activities. The presence of a benzylamino group suggests potential interactions with various biological targets.

Cytotoxicity:

Studies on structurally similar amino alcohols have demonstrated cytotoxic effects in various cell lines. The mechanism of cytotoxicity is often multifactorial and can involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. Depletion of cellular glutathione (GSH), a key antioxidant, can enhance the cytotoxic effects of some amino alcohols.

Diagram 2: Potential Cytotoxic Mechanism



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Caption: A potential signaling pathway for amino alcohol-induced cytotoxicity.

Further Research Directions:

The lack of extensive data on **1-(Benzylamino)-2-methylbutan-2-ol** presents numerous opportunities for future research. Key areas for investigation include:

- Definitive analytical characterization: Obtaining and publishing comprehensive spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) and determining the melting point of the purified compound.

- Pharmacological screening: Evaluating the compound's activity against a panel of cancer cell lines, bacteria, and fungi to identify potential therapeutic applications.
- Mechanism of action studies: If biological activity is observed, elucidating the specific molecular targets and signaling pathways involved.
- Stereospecific synthesis and evaluation: Synthesizing and testing the individual enantiomers to determine if the biological activity is stereospecific.

This technical guide serves as a foundational resource for researchers interested in **1-(Benzylamino)-2-methylbutan-2-ol**. The provided information on its identifiers, a plausible synthetic route, and potential biological activities aims to facilitate further investigation into this and related amino alcohol compounds.

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References

- 1. 1-Amino-2-methylbutan-2-ol | C₅H₁₃NO | CID 3016656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzylamino-2-methylbutan-2-ol [m.chemicalbook.com]
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